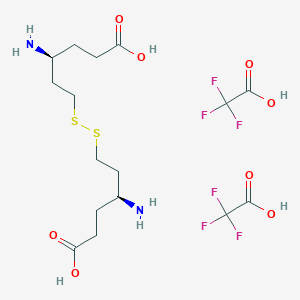
Dtbaha btfac
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) is a chemical compound known for its unique structure and properties It is characterized by the presence of two aminohexanoic acid moieties linked by a disulfide bond, with each aminohexanoic acid further complexed with trifluoroacetate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) typically involves the following steps:
Formation of 4-aminohexanoic acid: This can be achieved through the reduction of 4-nitrohexanoic acid using a suitable reducing agent such as hydrogen in the presence of a palladium catalyst.
Formation of the disulfide bond: The 4-aminohexanoic acid is then oxidized to form the disulfide bond, resulting in 6,6’-Dithiobis(4-aminohexanoic acid).
Complexation with trifluoroacetate: Finally, the disulfide compound is reacted with trifluoroacetic acid to form the bis(trifluoroacetate) complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of 4-aminohexanoic acid: Using industrial-scale hydrogenation reactors.
Oxidation to form the disulfide bond: Utilizing large-scale oxidation reactors.
Complexation with trifluoroacetate: Conducted in industrial reactors with precise control over reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acid derivatives.
Reduction: The disulfide bond can be reduced to form thiol derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic conditions.
Reduction: Dithiothreitol or other reducing agents under neutral or slightly basic conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated aminohexanoic acid derivatives.
科学的研究の応用
6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds.
Biology: Employed in the study of protein folding and disulfide bond formation in proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) involves its ability to form and break disulfide bonds. This property is crucial in various biochemical processes, including protein folding and stabilization. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bonds, which are essential for the structural integrity and function of many proteins.
類似化合物との比較
Similar Compounds
6,6’-Dithiobis(2-nitrobenzoic acid): Known for its use in the Ellman’s reagent for detecting thiol groups.
Bis(2-mercaptoethyl) sulfide: Used in the synthesis of polymers and as a cross-linking agent.
Dithiothreitol: A reducing agent commonly used in biochemistry.
Uniqueness
6,6’-Dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) is unique due to its specific structure, which combines the properties of aminohexanoic acid and trifluoroacetate. This combination imparts unique reactivity and stability, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
156143-51-0 |
|---|---|
分子式 |
C16H26F6N2O8S2 |
分子量 |
552.5 g/mol |
IUPAC名 |
(4S)-4-amino-6-[[(3S)-3-amino-5-carboxypentyl]disulfanyl]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H24N2O4S2.2C2HF3O2/c13-9(1-3-11(15)16)5-7-19-20-8-6-10(14)2-4-12(17)18;2*3-2(4,5)1(6)7/h9-10H,1-8,13-14H2,(H,15,16)(H,17,18);2*(H,6,7)/t9-,10-;;/m0../s1 |
InChIキー |
CKSHMZKGAPGQBA-BZDVOYDHSA-N |
SMILES |
C(CC(=O)O)C(CCSSCCC(CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
異性体SMILES |
C(CC(=O)O)[C@@H](CCSSCC[C@H](CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
C(CC(=O)O)C(CCSSCCC(CCC(=O)O)N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Key on ui other cas no. |
156143-51-0 |
同義語 |
6,6'-dithiobis(4-aminohexanoic acid) bis(trifluoroacetate) DTBAHA BTFAC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















